molecular formula C9H9BrFNO B3199521 2-bromo-N-ethyl-4-fluorobenzamide CAS No. 1016881-13-2

2-bromo-N-ethyl-4-fluorobenzamide

Cat. No.: B3199521
CAS No.: 1016881-13-2
M. Wt: 246.08 g/mol
InChI Key: VFQSKPXQIUULPA-UHFFFAOYSA-N
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Description

2-Bromo-N-ethyl-4-fluorobenzamide is a halogenated benzamide derivative characterized by a bromine atom at the 2-position, a fluorine atom at the 4-position of the benzene ring, and an ethyl-substituted amide group. The electron-withdrawing effects of bromine and fluorine, combined with the ethyl group's steric and electronic contributions, influence its reactivity and physicochemical properties.

Properties

IUPAC Name

2-bromo-N-ethyl-4-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFNO/c1-2-12-9(13)7-4-3-6(11)5-8(7)10/h3-5H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFQSKPXQIUULPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=C(C=C1)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-ethyl-4-fluorobenzamide typically involves the bromination of N-ethyl-4-fluorobenzamide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the benzene ring. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-ethyl-4-fluorobenzamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the amide bond.

Major Products

Mechanism of Action

The specific mechanism of action of 2-bromo-N-ethyl-4-fluorobenzamide is not well-documented. like other halogenated benzamides, it is likely to interact with biological targets through halogen bonding and other non-covalent interactions. These interactions can influence the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Features

Key Compounds for Comparison :

4-Bromo-N-(2-nitrophenyl)benzamide (): Bromine at 4-position, nitro group on the aniline moiety.

4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide (): Bromine at 4-position, trifluoropropoxy group, and multiple halogens.

4-Bromo-N-[2-(diethylamino)ethyl]-2-fluorobenzamide (): Bromine at 4-position, fluorine at 2-position, and diethylaminoethyl amide.

Structural Analysis :

Compound Substituent Positions Amide Group Molecular Weight (g/mol) Key Structural Observations
2-Bromo-N-ethyl-4-fluorobenzamide Br (2), F (4) -NH-C₂H₅ ~246.07 (calculated) Compact structure; moderate polarity
4-Bromo-N-(2-nitrophenyl)benzamide Br (4) -NH-(2-nitrophenyl) 335.13 Planar nitro group enhances rigidity
Compound from Br (4), F (5), Cl (2), OCH₂(CF₃) -NH-(2-chloro-6-fluorophenyl) ~472.25 Bulky trifluoropropoxy group; high halogen density
Compound from Br (4), F (2) -NH-CH₂CH₂N(C₂H₅)₂ 317.20 Extended diethylaminoethyl chain increases solubility

Impact of Substituent Position :

  • Bromine at 2 vs.
  • Fluorine Placement : Fluorine at the 4-position (target) vs. 2-position () alters electronic effects; para-fluorine enhances electron withdrawal, influencing aromatic electrophilic substitution rates.

Reactivity Trends :

  • Electrophilic Substitution : The target compound’s 2-bromo group directs incoming electrophiles to the 5-position, whereas 4-bromo analogs () favor meta/para positions.
  • Amide Group Stability : Ethylamide (target) is less prone to hydrolysis compared to nitro-substituted amides () but more reactive than trifluoropropoxy derivatives ().

Physicochemical Properties

Crystallographic Data :

Compound Mean σ(C–C) (Å) R Factor Data-to-Parameter Ratio
4-Bromo-N-(2-nitrophenyl)benzamide 0.006 0.049 29.0
Naphthyl-Benzamide () 0.007 0.056 13.2

Thermodynamic Stability :

  • Trifluoropropoxy and nitro groups () increase melting points due to intermolecular interactions (e.g., halogen bonding, π-stacking).

Biological Activity

2-Bromo-N-ethyl-4-fluorobenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound this compound features a bromine atom and a fluorine atom attached to a benzamide structure. The presence of these halogens is believed to enhance its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. Key mechanisms include:

  • Electrophilic Substitution : The bromine and fluorine atoms can participate in electrophilic interactions with nucleophilic sites on proteins or enzymes, potentially altering their function.
  • Hydrogen Bonding : The amide group can form hydrogen bonds, which may stabilize interactions with target proteins.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In studies involving various cancer cell lines, it has been shown to inhibit cell proliferation effectively:

  • MCF-7 Cell Line : The compound demonstrated cytotoxic effects with an IC50 value indicating potent activity against breast cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It displayed varying degrees of inhibition against several bacterial strains:

Bacterial StrainActivity Level
Staphylococcus aureusModerate
Escherichia coliLow
Klebsiella pneumoniaeModerate

These results suggest that this compound may have potential as an antimicrobial agent, although further studies are required to quantify its efficacy and mechanism.

Comparative Studies

When compared to similar compounds, such as 2-bromo-N-ethyl-5-fluorobenzamide and 2-bromo-N-methyl-3-fluorobenzamide, this compound exhibits unique properties due to the specific positioning of the bromine and fluorine atoms. This positional isomerism influences both its chemical reactivity and biological activity .

Table: Comparison of Similar Compounds

CompoundAnticancer Activity (IC50)Antimicrobial Activity
This compound0.31 mMModerate
2-Bromo-N-Ethyl-5-FluorobenzamideTBDLow
2-Bromo-N-Methyl-3-FluorobenzamideTBDModerate

Case Studies

Several case studies have highlighted the potential applications of this compound in drug development:

  • Cytotoxicity Assessment : A study assessed the cytotoxic effects on MCF-7 cells, confirming significant inhibition compared to standard anticancer drugs .
  • Antimicrobial Screening : Another investigation evaluated the compound's efficacy against various pathogens, suggesting its utility in developing new antimicrobial therapies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-bromo-N-ethyl-4-fluorobenzamide
Reactant of Route 2
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